Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Overview
Description
Scientific Research Applications
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- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed. For example, in the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde, the compound would be dissolved in a suitable solvent and exposed to a photocatalyst under UV light .
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1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
- Method of Application : The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours in the presence of concentrated hydrochloric acid .
- Results or Outcomes : The outcome of this reaction is the formation of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
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- Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
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Ethyl (4-methoxyphenyl)acetate
- Application : This compound is used as a reagent for various chemical organic reactions .
- Method of Application : The specific method of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
-
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed .
- Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
-
- Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
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Ethyl (4-methoxyphenyl)acetate
- Application : This compound is used as a reagent for various chemical organic reactions .
- Method of Application : The specific method of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
-
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed .
- Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566099 | |
Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
CAS RN |
32711-91-4 | |
Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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